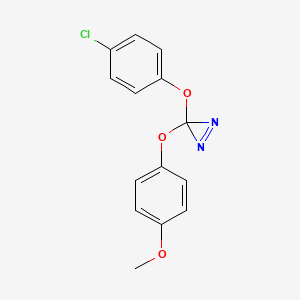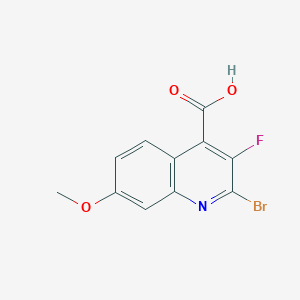
2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of a quinoline derivative followed by methoxylation and carboxylation. For instance, the bromination of 3-fluoroquinoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Subsequent methoxylation can be performed using methanol in the presence of a base, and carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium fluoride, and other nucleophiles in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
- Biaryl derivatives
Scientific Research Applications
2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 2-Bromo-3-fluoroquinoline
- 3-Fluoro-7-methoxyquinoline
- 2-Bromo-7-methoxyquinoline
- 4-Carboxyquinoline derivatives
Comparison: 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry. Its unique structure also contributes to its potential as a therapeutic agent with improved efficacy and selectivity .
Properties
CAS No. |
834884-16-1 |
|---|---|
Molecular Formula |
C11H7BrFNO3 |
Molecular Weight |
300.08 g/mol |
IUPAC Name |
2-bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-5-2-3-6-7(4-5)14-10(12)9(13)8(6)11(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
KCCQVWFFIIYDEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)
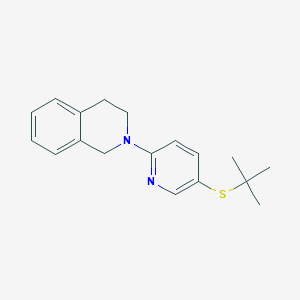

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)
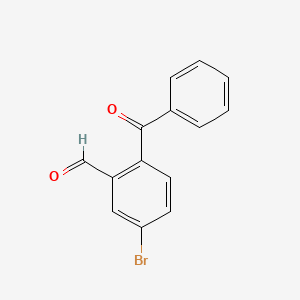
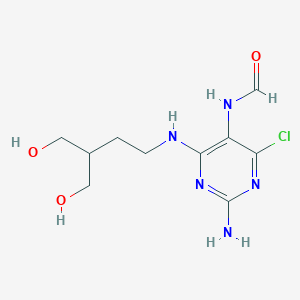
![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)
